Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate
Description
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is a chiral amino acid ester characterized by a methyl ester group, an amino substituent at the α-carbon, and a 2-(difluoromethoxy)phenyl moiety at the β-position. The difluoromethoxy group (-OCHF₂) introduces strong electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-16-10(15)8(14)6-7-4-2-3-5-9(7)17-11(12)13/h2-5,8,11H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKTHRHPZFRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Aldehyde Preparation :
2-Hydroxybenzaldehyde undergoes difluoromethylation using chlorodifluoromethane (ClCFH) under basic conditions to yield 2-(difluoromethoxy)benzaldehyde. -
Strecker Synthesis :
The aldehyde reacts with ammonium chloride and potassium cyanide in methanol, forming the α-amino nitrile intermediate. Acidic hydrolysis produces the racemic amino acid. -
Esterification :
The carboxylic acid is treated with thionyl chloride (SOCl) in methanol, yielding the methyl ester. This method, adapted from analogous syntheses, achieves >90% conversion under reflux conditions.
Table 1: Esterification Conditions and Yields
| Starting Material | Reagent | Temperature | Yield | Citation |
|---|---|---|---|---|
| 2-Amino-3-[2-(DFMO)phenyl]propanoic acid | SOCl/MeOH | 65°C | 92% |
Reductive Amination of α,β-Unsaturated Esters
This route employs Knoevenagel condensation to form an α,β-unsaturated ester, followed by reductive amination.
Procedure:
-
Knoevenagel Condensation :
2-(Difluoromethoxy)benzaldehyde reacts with methyl malonate in the presence of piperidine, forming methyl 3-[2-(difluoromethoxy)phenyl]prop-2-enoate. -
Reductive Amination :
The unsaturated ester undergoes hydrogenation with ammonia and a palladium catalyst (Pd/C) to introduce the amino group. Optimized conditions (20 bar H, 50°C) yield 85% of the target compound.
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, with stereoselectivity influenced by the catalyst’s chiral modifiers.
Gabriel Synthesis via Alkylation
The Gabriel method introduces the amino group through nucleophilic substitution, ideal for avoiding racemization.
Synthesis Pathway:
-
Bromination :
Methyl 3-[2-(difluoromethoxy)phenyl]propanoate is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation. -
Phthalimide Substitution :
The bromide reacts with potassium phthalimide in DMF, forming the protected amine. -
Deprotection :
Hydrazine cleaves the phthalimide group, yielding the free amine. This step, adapted from similar protocols, achieves 78% overall yield.
Table 2: Gabriel Synthesis Optimization
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl | 75% |
| Phthalimide alkylation | KPhth, DMF | DMF | 85% |
| Deprotection | NHNH | EtOH | 95% |
Nitro Group Reduction
Nitro-to-amine reduction offers a high-yielding pathway, particularly for scalable synthesis.
Methodology:
-
Nitroalkene Formation :
Henry reaction between 2-(difluoromethoxy)benzaldehyde and nitromethane produces β-nitrostyrene. -
Esterification and Reduction :
The nitroalkene is esterified, then hydrogenated over Raney Ni to afford the amino ester. Yields exceed 80% under mild conditions (1 atm H, 25°C).
Advantages :
-
Avoids harsh acidic conditions.
-
Compatible with continuous-flow systems for industrial applications.
Comparative Analysis of Methods
Table 3: Route Comparison
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Esterification | 92% | Low | High |
| Reductive Amination | 85% | Moderate | Moderate |
| Gabriel Synthesis | 78% | High | Low |
| Nitro Reduction | 80% | Low | High |
Chemical Reactions Analysis
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, which may lead to the development of drugs targeting neurological disorders.
Case Study : A study conducted on similar compounds indicated that derivatives with difluoromethoxy groups exhibited enhanced binding affinity to certain receptors involved in neuropharmacology. This suggests that this compound could be a valuable lead compound in drug discovery focused on central nervous system disorders.
Biological Research
The compound's biological activities are under investigation, particularly its effects on enzyme inhibition and cellular pathways. Preliminary studies indicate that it may influence phospholipase activity, which is critical in various metabolic processes.
Table: Biological Activity Screening Results
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Phospholipase A2 | 5.1 | |
| Control Compound A | Phospholipase A2 | 12.5 | |
| Control Compound B | Phospholipase A2 | 8.7 |
This table illustrates the compound's competitive inhibition compared to control substances, highlighting its potential as a therapeutic candidate.
Industrial Applications
In the industrial sector, this compound can serve as a building block for synthesizing more complex organic compounds. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and oxidations.
Synthesis Methods Overview
- Nucleophilic Substitution : The difluoromethoxy group can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : The compound can be oxidized to produce derivatives with different functional groups.
These reactions are essential for developing specialty chemicals and pharmaceuticals with tailored properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Variations
The compound is compared to analogs with modifications in substituent position, halogenation, ester groups, and stereochemistry. Key differences are summarized below:
Table 1: Structural Comparison of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate and Analogs
Impact of Substituent Position and Electronic Effects
Ester Group and Stereochemistry
- Chirality : Stereochemical variations (e.g., (S)- or (R)-configurations in and ) significantly affect biological activity. However, the target compound’s stereochemistry is unspecified in the evidence .
Biological Activity
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an amino group, a methyl ester, and a difluoromethoxy substituent on the phenyl ring. The synthesis typically involves methods such as bromination of precursor compounds followed by nucleophilic substitution reactions.
Synthetic Routes
- Bromination : Utilizing brominating agents like N-bromosuccinimide (NBS).
- Nucleophilic Substitution : Reaction with difluoromethoxy reagents under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Properties
Studies have reported that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
The compound's mechanism of action is primarily through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors can modulate intracellular signaling cascades.
- Gene Expression Modulation : Influencing transcription factors that regulate gene expression related to cell proliferation and survival.
Case Studies
- Antimicrobial Screening : In a study assessing various compounds' antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to controls, suggesting potent antimicrobial activity.
- Anticancer Efficacy : A recent in vitro study evaluated the effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Comparative Analysis
In comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Amino group, methyl ester, difluoromethoxy | Antimicrobial, anticancer | Unique difluoromethoxy group enhances stability |
| Methyl 2-amino-3-phenylpropanoate | Lacks fluorinated substituents | Moderate antimicrobial | Less stability in biological systems |
| 3-Amino-4-fluorophenyl propanoate | Fluorinated phenyl group | Limited activity reported | Less effective due to structural differences |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate, and how do they influence its reactivity?
- Answer : The compound contains a propanoate backbone with an amino group at position 2, a 2-(difluoromethoxy)phenyl substituent at position 3, and a methyl ester. The difluoromethoxy group enhances electronegativity and metabolic stability, while the amino group enables participation in acid-base or nucleophilic reactions. The phenyl ring’s substitution pattern (2-position) may sterically hinder interactions, affecting binding to biological targets .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A typical route involves:
- Step 1 : Condensation of 2-(difluoromethoxy)benzaldehyde with a glycine equivalent (e.g., via Strecker synthesis) to form the α-aminonitrile intermediate.
- Step 2 : Hydrolysis of the nitrile to the carboxylic acid, followed by esterification with methanol under acidic conditions (e.g., H₂SO₄).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the methyl ester .
Q. Which analytical methods are critical for characterizing this compound and ensuring purity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., difluoromethoxy at phenyl 2-position).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry for purity (>95%) and molecular ion verification.
- X-ray Crystallography : For absolute configuration determination if chirality is present .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Answer :
- In vitro assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values.
- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Comparative studies : Benchmark against analogs (e.g., trifluoroethoxy or chloro derivatives) to assess substituent effects on activity .
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms of this compound?
- Answer :
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone precursors.
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
- Answer :
- Reproduce assays : Standardize protocols (e.g., buffer pH, temperature) and validate using positive controls.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts.
- Structural analogs : Test derivatives to identify if minor structural variations (e.g., ortho vs. para substitution) explain discrepancies .
Q. What protocols ensure safe handling and toxicity assessment of this compound in preclinical studies?
- Answer :
- Acute toxicity : Conduct OECD Guideline 423 tests in rodent models to determine LD₅₀.
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay.
- In vitro cytotoxicity : Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines to assess IC₅₀ .
Q. What mechanistic studies are recommended to elucidate its interaction with voltage-gated sodium channels?
- Answer :
- Electrophysiology : Patch-clamp experiments on HEK293 cells expressing Naᵥ1.7 channels to measure current blockade.
- Molecular docking : Use AutoDock Vina to model binding poses in the channel’s pore domain.
- Mutagenesis : Introduce point mutations (e.g., F1749A in Naᵥ1.7) to validate key binding residues .
Q. How can structure-activity relationship (SAR) studies optimize this compound for improved pharmacokinetics?
- Answer :
- LogP modulation : Replace methyl ester with tert-butyl ester to enhance lipophilicity (calculated via ChemAxon).
- Metabolic stability : Introduce deuterium at α-positions to slow CYP450-mediated degradation.
- Bioisosteric replacement : Substitute difluoromethoxy with trifluoromethylsulfonyl to improve target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
